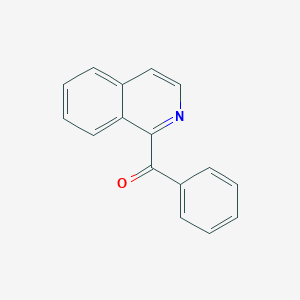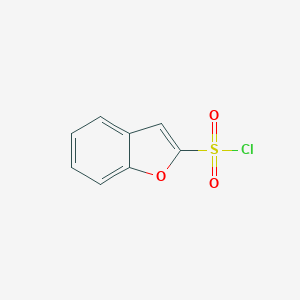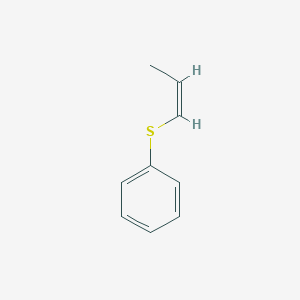
(z)-1-(Phenylthio)propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-1-(Phenylthio)propene, commonly known as PTPP, is a chemical compound that has been the subject of extensive research in recent years. PTPP is a thioether derivative of trans-β-methylstyrene and is known for its potential applications in the field of organic chemistry.
作用機序
The mechanism of action of PTPP is not well understood. However, it is believed that PTPP acts as a chain transfer agent during polymerization reactions, leading to the formation of polymers with controlled molecular weight and narrow polydispersity.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of PTPP. However, studies have shown that PTPP is non-toxic and has low acute toxicity. PTPP is also biodegradable and does not accumulate in the environment.
実験室実験の利点と制限
PTPP has several advantages for use in lab experiments, including its high purity, ease of synthesis, and versatility as a monomer. However, PTPP is also highly reactive and can be difficult to handle. Additionally, PTPP is sensitive to air and moisture, which can affect its reactivity and purity.
将来の方向性
There are several future directions for research on PTPP. One area of interest is the development of new polymerization methods using PTPP as a monomer. Another area of interest is the synthesis of new copolymers and block copolymers using PTPP. Additionally, research on the biochemical and physiological effects of PTPP could provide valuable insights into its potential applications in biomedical and environmental fields.
Conclusion:
In conclusion, PTPP is a versatile and promising monomer that has potential applications in the field of organic chemistry. Its ease of synthesis, high purity, and versatility make it an attractive candidate for use in lab experiments. Future research on PTPP could lead to the development of new polymerization methods and the synthesis of new copolymers and block copolymers.
合成法
PTPP can be synthesized using a variety of methods, including the reaction of trans-β-methylstyrene with thiophenol in the presence of a base. This method yields PTPP in high purity and is widely used in the laboratory. Other methods, such as the reaction of trans-β-methylstyrene with sodium hydrosulfide, have also been reported.
科学的研究の応用
PTPP has been extensively studied for its potential applications in organic chemistry, particularly in the field of polymer chemistry. PTPP is a versatile monomer that can be polymerized using a variety of methods, including radical polymerization, anionic polymerization, and cationic polymerization. PTPP has been used to synthesize a variety of polymers, including copolymers with other monomers, block copolymers, and graft copolymers.
特性
CAS番号 |
16336-50-8 |
|---|---|
製品名 |
(z)-1-(Phenylthio)propene |
分子式 |
C9H10S |
分子量 |
150.24 g/mol |
IUPAC名 |
[(Z)-prop-1-enyl]sulfanylbenzene |
InChI |
InChI=1S/C9H10S/c1-2-8-10-9-6-4-3-5-7-9/h2-8H,1H3/b8-2- |
InChIキー |
QAKDINZUNLASCF-WAPJZHGLSA-N |
異性体SMILES |
C/C=C\SC1=CC=CC=C1 |
SMILES |
CC=CSC1=CC=CC=C1 |
正規SMILES |
CC=CSC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



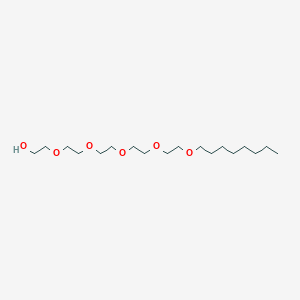
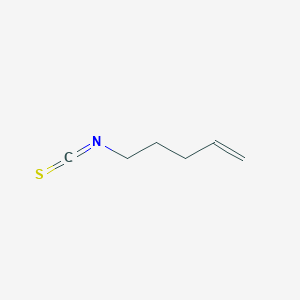
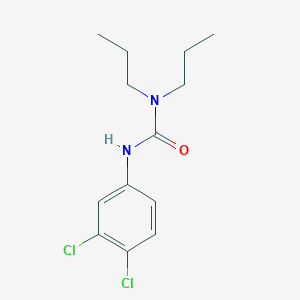
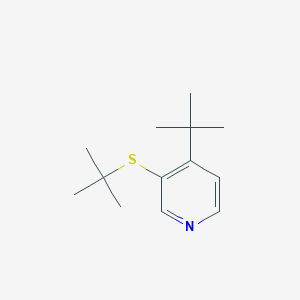
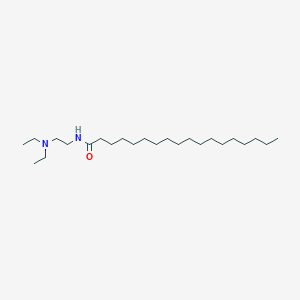


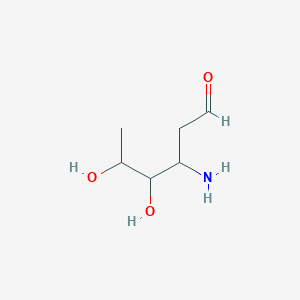
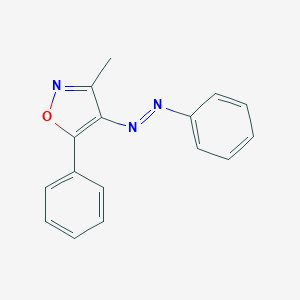
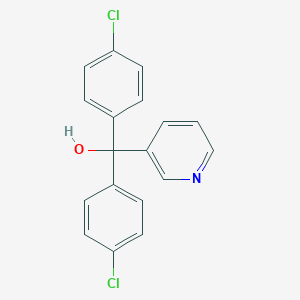
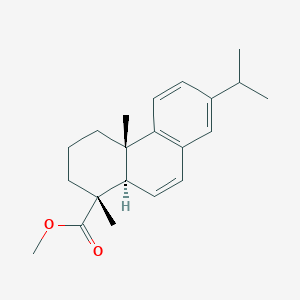
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
